An In-depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS 351335-29-0)
An In-depth Technical Guide to 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester (CAS 351335-29-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, a versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document combines known information with expert analysis of its structural analogues to present a robust and practical resource. We will delve into its physicochemical properties, propose a detailed synthetic route grounded in established chemical principles, predict its spectral characteristics, and explore its potential applications in drug discovery and materials science.
Core Molecular Profile
4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester, with the CAS number 351335-29-0, is a unique aromatic compound featuring three key functional groups: an aldehyde, an ether, and a methyl ester. This trifecta of reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Structural and Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 351335-29-0 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Analogy with related aromatic aldehydes and esters |
| Melting Point | Predicted: 55-65 °C | Based on the melting point of the starting material, methyl 4-(bromomethyl)benzoate (57-58 °C), and the introduction of the larger salicylaldehyde moiety. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water. | General solubility of aromatic ethers and esters. |
| SMILES | O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O | [3] |
| InChI | 1S/C16H14O4/c1-19-16(18)13-8-6-12(7-9-13)11-20-15-5-3-2-4-14(15)10-17/h2-10H,11H2,1H3 |
Synthesis and Mechanism
A robust and high-yielding synthesis of 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester can be confidently proposed via the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the reaction would proceed between salicylaldehyde and methyl 4-(bromomethyl)benzoate.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of the target molecule.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Reagent Addition: While stirring, add methyl 4-(bromomethyl)benzoate (1.0 equivalent) to the reaction mixture. A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Reaction: Heat the mixture to approximately 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of salicylaldehyde to form the nucleophilic phenoxide.[4] Stronger bases like sodium hydride could also be used but may lead to side reactions.
-
Choice of Solvent: DMF is an excellent solvent for Sɴ2 reactions as it is polar and aprotic, effectively solvating the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4]
-
Reaction Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant decomposition or side reactions.
Predicted Spectral Data and Interpretation
While experimental spectra for this specific molecule are not publicly available, we can predict its key spectral features based on the analysis of its constituent parts and data from closely related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each of the aromatic and aliphatic protons.
Caption: Predicted ¹H NMR chemical shifts for the target molecule.
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Aldehyde Proton (~10.5 ppm): This proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.
-
Benzoate Aromatic Protons (~8.1 and ~7.5 ppm): The two sets of doublets are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be further downfield.
-
Salicylaldehyde Aromatic Protons (~7.1-7.9 ppm): These four protons will appear as a complex set of multiplets (doublets, triplets, and doublet of doublets) due to their distinct chemical environments and coupling patterns.
-
Methylene Protons (~5.2 ppm): The benzylic protons of the -O-CH₂-Ar group will appear as a singlet, shifted downfield due to the adjacent oxygen and aromatic ring.
-
Methyl Ester Protons (~3.9 ppm): The three protons of the methyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for all 16 unique carbon atoms in the molecule.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~166 ppm).
-
Aromatic Carbons: A series of signals between ~110 and ~160 ppm will correspond to the 12 aromatic carbons. The carbon attached to the oxygen of the ether linkage will be the most downfield among the aromatic carbons of the salicylaldehyde moiety.
-
Methylene Carbon: The benzylic carbon (-O-CH₂-Ar) is expected around 70 ppm.
-
Methyl Carbon: The methyl ester carbon will appear as an upfield signal around 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1720 | C=O (Ester) | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[5] |
| ~1690 | C=O (Aldehyde) | Strong, sharp absorption. This is also lowered by conjugation.[6] |
| ~3050-3100 | C-H (Aromatic) | Weak to medium absorptions. |
| ~2850-2960 | C-H (Aliphatic) | Weak absorptions from the methylene and methyl groups. |
| ~1250 & ~1100 | C-O (Ether & Ester) | Strong, characteristic stretching vibrations. |
| ~1600 & ~1450 | C=C (Aromatic) | Medium absorptions from the benzene ring skeletal vibrations. |
Reactivity and Potential Applications
The unique combination of functional groups in 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester makes it a highly versatile building block in organic synthesis and medicinal chemistry.
Chemical Reactivity
The molecule offers three primary sites for chemical modification:
-
The Aldehyde Group: This is a highly reactive functional group that can undergo a wide range of transformations, including:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Nucleophilic Addition: Reacts with a variety of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.
-
Reductive Amination: Can be converted to an amine in the presence of an amine and a reducing agent.
-
Wittig Reaction: Can be converted to an alkene.
-
-
The Ester Group: The methyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid under acidic or basic conditions.
-
Transesterified: With other alcohols.
-
Amidated: By reaction with amines to form amides.
-
Reduced: To a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
The Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.
Caption: Key reaction pathways for the target molecule.
Applications in Drug Discovery and Synthesis
While specific applications for this exact molecule are not yet widely reported, its structural motifs are prevalent in pharmacologically active compounds.
-
Scaffold for Heterocycle Synthesis: The ortho-formylphenoxy moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles, such as benzofurans and chromenes, through intramolecular cyclization reactions.[7]
-
Linker in Medicinal Chemistry: The molecule's linear, rigid structure with reactive handles at both ends makes it an ideal candidate for use as a linker in the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted therapies.
-
Precursor for Biologically Active Molecules: Formyl benzoate derivatives are known precursors to compounds with a range of biological activities, including antifungal and anticancer properties.[8] The diaryl ether linkage is also a common feature in many kinase inhibitors.[9] This suggests that 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester could serve as a key intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
Based on safety data for structurally related compounds, 4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Expected to cause serious eye irritation or damage (GHS05). May be harmful if swallowed and may cause skin and respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
4-(2-Formyl-phenoxymethyl)-benzoic acid methyl ester is a promising and versatile chemical building block. Its unique combination of an aldehyde, an ether, and a methyl ester on a rigid aromatic framework provides multiple avenues for synthetic elaboration. While direct experimental data is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and analysis of related structures. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the utility of such well-defined, multifunctional intermediates is expected to increase significantly.
References
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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